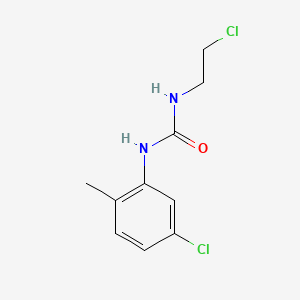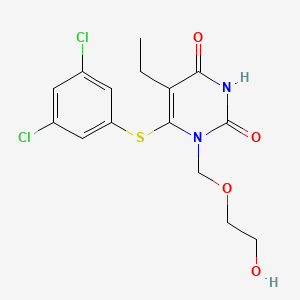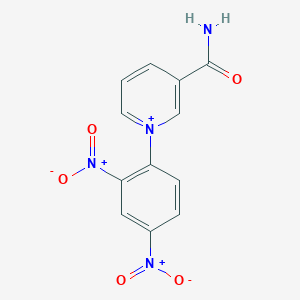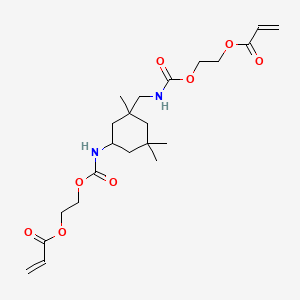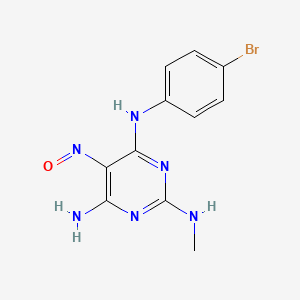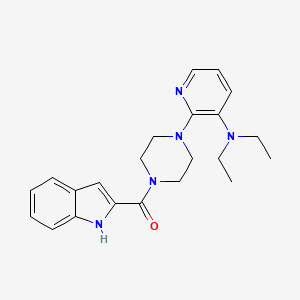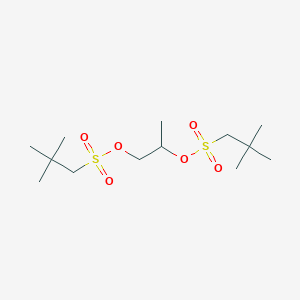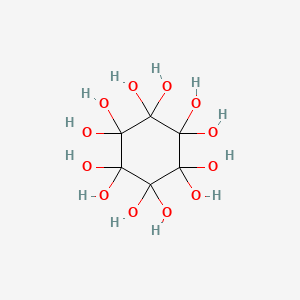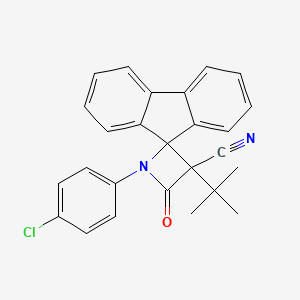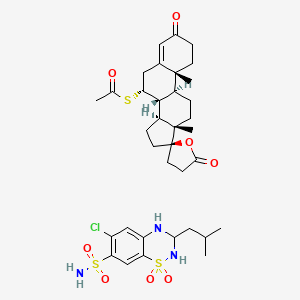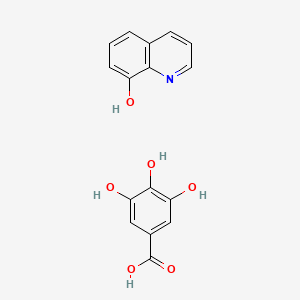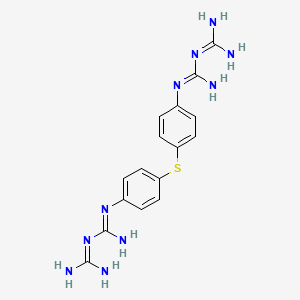
N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide/imido
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide/imido is a complex organic compound with a unique structure that includes multiple amino and imino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide/imido typically involves the reaction of primary amines with carbonyl compounds under specific conditions. The process may include the use of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to facilitate the reduction of nitriles and amides .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide/imido undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2).
Substitution: This compound can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide/imido has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide/imido involves its interaction with specific molecular targets and pathways. The compound’s multiple amino and imino groups allow it to form hydrogen bonds and interact with various biological molecules, potentially affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide
- N-(4-{[amino(imino)methyl]amino}butyl)-2,4’-bi-1,3-thiazole-4-carboxamide
Uniqueness
N-(4-((4-((((Amino(imino)methyl)amino)(imino)methyl)amino)phenyl)thio)phenyl)dicarbonimidoic diamide/imido is unique due to its complex structure and the presence of multiple functional groups that allow it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
5440-96-0 |
|---|---|
Formule moléculaire |
C16H20N10S |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
2-[4-[4-[[amino-(diaminomethylideneamino)methylidene]amino]phenyl]sulfanylphenyl]-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C16H20N10S/c17-13(18)25-15(21)23-9-1-5-11(6-2-9)27-12-7-3-10(4-8-12)24-16(22)26-14(19)20/h1-8H,(H6,17,18,21,23,25)(H6,19,20,22,24,26) |
Clé InChI |
CZBHHSROUPCMMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C(N)N=C(N)N)SC2=CC=C(C=C2)N=C(N)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


